molecular formula CH5ClN2 B031339 Formamidine hydrochloride CAS No. 6313-33-3

Formamidine hydrochloride

Cat. No. B031339
CAS RN: 6313-33-3
M. Wt: 80.52 g/mol
InChI Key: NMVVJCLUYUWBSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of formamidine hydrochloride involves innovative strategies, including oxidative amidation of aryl methyl ketones catalyzed by molecular iodine. This method offers a novel pathway to free (N-H) α-ketoamides, showcasing the compound's utility in synthesizing complex molecules (Liu et al., 2015).

Molecular Structure Analysis

The molecular structure of formamidine hydrochloride and its derivatives has been explored through theoretical studies, such as the hydrolysis mechanism of N,N-dimethyl-N'-(2-oxo-1, 2-dihydro-pyrimidinyl)formamidine. These studies provide insight into the compound's reactivity and stability, highlighting the influence of its structure on chemical behavior (Wu et al., 2008).

Chemical Reactions and Properties

Formamidine hydrochloride is central to various chemical reactions, including the synthesis of novel (E)-N'-(2-chloropyrimidin-4-yl)-N-(5-cyano-2-hydroxy-6-phenylpyrimidin-4-yl) formamidine derivatives with promising antimicrobial activity. Such research underscores its role in producing bioactive compounds (Mallikarjunaswamy et al., 2016).

Physical Properties Analysis

Investigations into the physical properties of formamidine hydrochloride, such as solubility and stability, are crucial for understanding its behavior in various environments. For example, the relative stability of formamidine and carbamate groups in bifunctional pesticides like formetanate hydrochloride provides insights into the compound's degradation patterns and environmental persistence (Divito et al., 2007).

Chemical Properties Analysis

The chemical properties of formamidine hydrochloride facilitate the synthesis of a wide range of derivatives, including formamidinesulfinic acids and formamidines. These compounds have applications in organic synthesis, photography, and even as potential therapeutic agents, demonstrating the chemical versatility of formamidine hydrochloride (Havel & Kluttz, 1975).

Scientific Research Applications

  • Interactions with Drosophila Octopamine Receptors : Formamidines, including formamidine hydrochloride, interact with Drosophila octopamine receptors, affecting behavior and learning ability. This interaction aids in understanding the role of octopamine in development and behavior (Dudai et al., 1987).

  • Pesticidal Synergism : Formamidines significantly increase the toxicity of pyrethroid insecticides against Heliothis pests in cotton, enhancing their effectiveness (Plapp, 1979).

  • Oxidative Amidation of Aryl Methyl Ketones : A study developed an efficient iodine-catalyzed oxidative amidation process using formamidine hydrochloride, leading to the creation of free (N-H) -ketoamides (Liu et al., 2015).

  • Antipyretic and Anti-inflammatory Properties : Formamidine pesticides like chlordimeform and amitraz exhibit antipyretic and anti-inflammatory effects, with an ability to inhibit prostaglandin E2 synthesis (Yim et al., 1978).

  • Catalysis in Organic Synthesis : Aluminized polyborate serves as an eco-friendly catalyst for synthesizing symmetrical N,N'-di(aryl/alkyl)formamidines, with potential applications in pharmaceuticals and organic synthesis (Mali et al., 2022).

  • Mimicking Octopamine Action in Insects : Formamidines, including formamidine hydrochloride, mimic octopamine's actions in insects, providing insight into their role in controlling resistant pests (Evans & Gee, 1980).

  • Antimicrobial Activity : Novel formamidine derivatives show promising antimicrobial activity against pathogenic bacteria and fungi (Mallikarjunaswamy et al., 2016).

  • Analgesic Properties : Arylformamidines, a group including formamidine hydrochloride, demonstrate potent analgesic activity with minimal hypotensive effects, suggesting their potential as nonopiate analgesics (Gall et al., 1988).

  • Detection in Human Blood : A rapid and sensitive method has been developed for detecting formamidine pesticides and their metabolites in human blood, useful for forensic investigations and studies of pesticide behavior (Wu et al., 2018).

Safety And Hazards

Formamidine hydrochloride should be handled with care. It is recommended to wear personal protective equipment and ensure adequate ventilation during handling . It is not classified as hazardous based on available data .

properties

IUPAC Name

methanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2.ClH/c2-1-3;/h1H,(H3,2,3);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVVJCLUYUWBSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

80.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Formamidine hydrochloride

CAS RN

6313-33-3
Record name Methanimidamide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6313-33-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6313-33-3
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Record name Formamidinium chloride
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Record name FORMAMIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
366
Citations
S Liu, Q Gao, X Wu, J Zhang, K Ding… - Organic & Biomolecular …, 2015 - pubs.rsc.org
… Subsequently, formamidine hydrochloride served as an … To the best of our knowledge, formamidine hydrochloride … of aryl methyl ketones with formamidine hydrochloride is presented for …
Number of citations: 35 pubs.rsc.org
EC Taylor, WA Ehrhart - Journal of the American Chemical …, 1960 - ACS Publications
… Reaction of formamidine acetate with acetic anhydride yields triacetylaminomethane (VI), identical with a compound previously prepared by Pinner from formamidine hydrochloride, …
Number of citations: 75 pubs.acs.org
FC Schaefer, GA Peters - Journal of the American Chemical …, 1959 - ACS Publications
… Our preparation1 of 2-alkyl- and aryl-sym-triazines by cotrimerization of formamidine hydrochloride with other amidines is relatively simple but also is unsatisfactory because of …
Number of citations: 37 pubs.acs.org
HG Mandel, AJ Hill - Journal of the American Chemical Society, 1954 - ACS Publications
… After refluxing the resulting mixture, the formamidine hydrochloride was … Treatment of the formamidine hydrochloride with aqueous ammonia converted any excess …
Number of citations: 54 pubs.acs.org
FC Schaefer, I Hechenbleikner, GA Peters… - Journal of the …, 1959 - ACS Publications
… offree acetamidinefrom its hydrochloride in methanol solution, addition of formamidine hydrochloride at room … When a ratio of formamidine hydrochloride to acetamidine of 1:3 was …
Number of citations: 71 pubs.acs.org
C Grundmann, R Ratz - The Journal of Organic Chemistry, 1956 - ACS Publications
… mal decomposition of formamidine hydrochloride.6 In contrast to its formation from s-triazine, the reconversion of the formamidine hydrochloride into I is far from being quantitative even …
Number of citations: 55 pubs.acs.org
R Dannley, M Lukin - The Journal of Organic Chemistry, 1956 - ACS Publications
… mal decomposition of formamidine hydrochloride.6 In contrast to its formation from s-triazine, the reconversion of the formamidine hydrochloride into I is far from being quantitative even …
Number of citations: 7 pubs.acs.org
K Shirai, K Sugino - The Journal of Organic Chemistry, 1960 - ACS Publications
… sample of formamidine hydrochloride and 12.60 g. of dicyandiamide were …
Number of citations: 2 pubs.acs.org
H OGURA, H TAKAHASHI, O SATO - Chemical and Pharmaceutical …, 1981 - jstage.jst.go.jp
… The reactions of la—c with acetoamidine or formamidine hydrochloride under basic conditions gave the corresponding N-glycosyl-N’-acetoarnidinoor N—glycosyl—N’-…
Number of citations: 9 www.jstage.jst.go.jp
AH Cook, AC Davis, I Heilbron… - Journal of the Chemical …, 1949 - pubs.rsc.org
… or -isopropyl ether reaction was unsatisfactory, but the required 4-amino-5-carbethoxyglyoxaline (I ; R = H) was obtained by replacing these iminoethers by formamidine hydrochloride. …
Number of citations: 1 pubs.rsc.org

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